5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure with a 5-methyl group, an oxan-4-ylsulfanyl substituent, and a carboxamide functional group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide can be achieved through a multi-step process involving the formation of the oxazole ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is typically carried out under acidic conditions with a catalyst to facilitate the cyclization process.
Introduction of the 5-Methyl Group: The 5-methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.
Attachment of the Oxan-4-ylsulfanyl Group: The oxan-4-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol compound.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxan-4-ylsulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(oxan-4-ylsulfanyl)aniline: A structurally similar compound with an aniline group instead of the oxazole ring.
5-methyl-1,2-oxazole-4-carboxamide: A similar compound lacking the oxan-4-ylsulfanyl group.
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide: A similar compound lacking the 5-methyl group.
Uniqueness
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the oxazole ring, 5-methyl group, oxan-4-ylsulfanyl group, and carboxamide group collectively enhance its potential as a versatile and bioactive compound.
Properties
IUPAC Name |
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-11(8-14-17-9)12(15)13-4-7-18-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEHOSLEVOIYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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